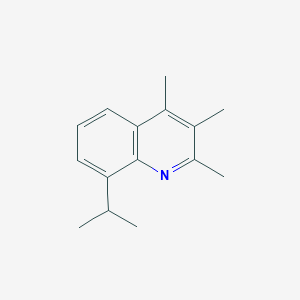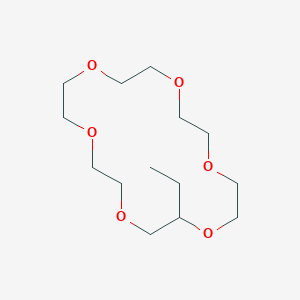
(2-tert-Butyl-3-methylcycloprop-2-en-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-tert-Butyl-3-methylcycloprop-2-en-1-yl)methanol is an organic compound with a unique structure that includes a cyclopropene ring substituted with a tert-butyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-Butyl-3-methylcycloprop-2-en-1-yl)methanol typically involves the cyclopropanation of an appropriate alkene followed by functional group modifications. One common method is the reaction of tert-butylacetylene with a suitable carbene precursor under controlled conditions to form the cyclopropene ring. Subsequent hydroxylation of the cyclopropene yields the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize by-products and enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-tert-Butyl-3-methylcycloprop-2-en-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkanes.
Wissenschaftliche Forschungsanwendungen
(2-tert-Butyl-3-methylcycloprop-2-en-1-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-tert-Butyl-3-methylcycloprop-2-en-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylcyclopropane: A similar compound with a cyclopropane ring instead of a cyclopropene ring.
3-Methylcyclopropanol: A compound with a similar hydroxyl group but different ring structure.
Uniqueness
(2-tert-Butyl-3-methylcycloprop-2-en-1-yl)methanol is unique due to its cyclopropene ring, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives. This uniqueness makes it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
80587-28-6 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(2-tert-butyl-3-methylcycloprop-2-en-1-yl)methanol |
InChI |
InChI=1S/C9H16O/c1-6-7(5-10)8(6)9(2,3)4/h7,10H,5H2,1-4H3 |
InChI-Schlüssel |
FUWXNSFZXGYZBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C1CO)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide](/img/structure/B14418553.png)
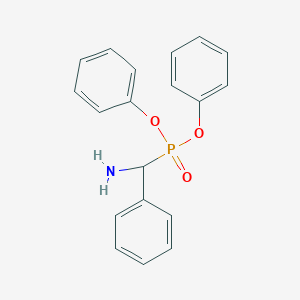
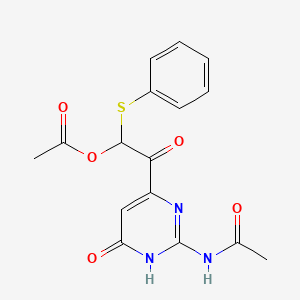

![12H-Benzo[a]phenothiazine, 9-methyl-](/img/structure/B14418579.png)
![6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14418587.png)



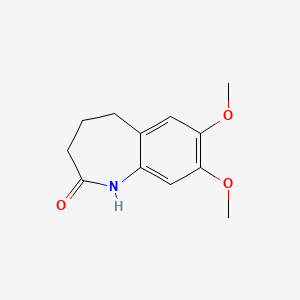
![2-[(Methylsulfanyl)methoxy]propane](/img/structure/B14418606.png)
